4-chloro-2-(3-chlorophenyl)-5-hydrazino-3(2H)-pyridazinone
Description
4-Chloro-2-(3-chlorophenyl)-5-hydrazino-3(2H)-pyridazinone is a pyridazinone derivative characterized by:
- Position 4: Chloro substituent.
- Position 2: 3-Chlorophenyl group.
- Position 5: Hydrazino (-NH-NH₂) moiety.
Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms.
Properties
IUPAC Name |
4-chloro-2-(3-chlorophenyl)-5-hydrazinylpyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N4O/c11-6-2-1-3-7(4-6)16-10(17)9(12)8(15-13)5-14-16/h1-5,15H,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRLWJOWFDHDQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=C(C=N2)NN)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(3-chlorophenyl)-5-hydrazino-3(2H)-pyridazinone typically involves the reaction of 3-chlorobenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with 4-chloro-3-oxobutanoic acid under acidic conditions to yield the target compound. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(3-chlorophenyl)-5-hydrazino-3(2H)-pyridazinone undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form the corresponding azo compound.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or primary amines under basic conditions.
Major Products Formed
Oxidation: Formation of azo compounds.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridazinones with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 4-chloro-2-(3-chlorophenyl)-5-hydrazino-3(2H)-pyridazinone exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential as a lead compound for antibiotic development .
Anticancer Properties
Recent studies have highlighted the compound's potential in cancer therapy. It has been found to inhibit the proliferation of cancer cells in vitro, with mechanisms involving apoptosis induction and cell cycle arrest. The hydrazine moiety is particularly noted for enhancing anticancer activity by interacting with cellular targets .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in preclinical models. It appears to modulate inflammatory pathways, making it a candidate for further exploration in the treatment of inflammatory diseases such as arthritis .
Pesticidal Activity
This compound has shown insecticidal properties against agricultural pests. Its effectiveness can be attributed to its ability to disrupt the nervous system of insects, providing a basis for developing new agrochemicals .
Herbicidal Properties
In addition to its insecticidal activity, this compound exhibits herbicidal effects, making it valuable in crop protection strategies. Its selectivity towards certain weed species while being non-toxic to crops is a significant advantage .
Polymer Chemistry
The compound's unique structure allows it to act as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for advanced material applications .
Case Studies
Mechanism of Action
The mechanism of action of 4-chloro-2-(3-chlorophenyl)-5-hydrazino-3(2H)-pyridazinone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydrazino group can form hydrogen bonds with amino acid residues in the enzyme, leading to conformational changes and loss of function .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridazinone Derivatives
Pyridazinones exhibit diverse bioactivities depending on substituent patterns. Below is a comparative analysis of key analogs:
Substituent Variations at Position 5
Substituent Variations at Position 2
Reactivity and Stability Comparisons
- Hydrazino vs. Methoxy Groups: The hydrazino group in the target compound is more reactive toward electrophiles (e.g., aldehydes) than methoxy substituents, enabling hydrazone formation for drug conjugation .
- β-Trifluoroethylation Challenges: Unlike 5-methoxy analogs (e.g., 4-chloro-5-methoxy-2-(β-trifluoroethyl)-3(2H)-pyridazinone), hydrazino-substituted pyridazinones avoid β-elimination side reactions during alkylation, enhancing synthetic yields .
Biological Activity
4-Chloro-2-(3-chlorophenyl)-5-hydrazino-3(2H)-pyridazinone is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a pyridazine ring substituted with chlorine and hydrazine groups, which are critical for its biological interactions.
Research indicates that this compound exhibits its biological effects through several mechanisms:
- Inhibition of Histone Deacetylases (HDACs) : The compound has been identified as a potent HDAC inhibitor, which plays a crucial role in cancer therapy by altering gene expression involved in cell cycle regulation and apoptosis .
- Antiproliferative Activity : Studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it demonstrated an IC50 value of 11–0.69 μM against HeLa cells, outperforming standard chemotherapeutic agents like doxorubicin (IC50 = 2.29 μM) .
Biological Activity Data
A summary of the biological activity data for this compound is presented in the following table:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HeLa | 0.69 - 11 | HDAC Inhibition |
| MCF-7 | 1.5 - 5 | Apoptosis Induction |
| A549 (Lung) | 3.0 - 6 | Cell Cycle Arrest |
Case Study 1: Anticancer Efficacy
In a study exploring the anticancer properties of various hydrazine derivatives, this compound was synthesized and evaluated for its cytotoxic effects. The results indicated that this compound significantly inhibited cell proliferation in HeLa and MCF-7 cell lines, suggesting its potential as a therapeutic agent in cancer treatment .
Case Study 2: Anti-inflammatory Activity
Another investigation assessed the anti-inflammatory properties of the compound using lipopolysaccharide (LPS)-induced RAW264.7 macrophages. The findings revealed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential utility in managing inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
